molecular formula C9H15NO B13181266 1-(Cyclohex-1-en-1-yl)-2-(methylamino)ethan-1-one

1-(Cyclohex-1-en-1-yl)-2-(methylamino)ethan-1-one

Cat. No.: B13181266
M. Wt: 153.22 g/mol
InChI Key: ZOPNXFVARSFWDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Cyclohex-1-en-1-yl)-2-(methylamino)ethan-1-one is an organic compound that features a cyclohexene ring attached to an ethanone group, with a methylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclohex-1-en-1-yl)-2-(methylamino)ethan-1-one typically involves the reaction of cyclohexene with ethanone derivatives under specific conditions. One common method involves the use of cyclohexene and methylamine in the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process often includes steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclohex-1-en-1-yl)-2-(methylamino)ethan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The methylamino group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(Cyclohex-1-en-1-yl)-2-(methylamino)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Cyclohex-1-en-1-yl)-2-(methylamino)ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(Cyclohex-1-en-1-yl)ethan-1-one: Similar structure but lacks the methylamino group.

    1-Morpholinocyclohexene: Contains a morpholine ring instead of the methylamino group.

Uniqueness

1-(Cyclohex-1-en-1-yl)-2-(methylamino)ethan-1-one is unique due to the presence of both the cyclohexene ring and the methylamino group, which confer distinct chemical and biological properties. This combination allows for a wide range of reactions and applications that may not be possible with similar compounds.

Properties

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

1-(cyclohexen-1-yl)-2-(methylamino)ethanone

InChI

InChI=1S/C9H15NO/c1-10-7-9(11)8-5-3-2-4-6-8/h5,10H,2-4,6-7H2,1H3

InChI Key

ZOPNXFVARSFWDS-UHFFFAOYSA-N

Canonical SMILES

CNCC(=O)C1=CCCCC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.